苯丁宗(二苯基-d10)

描述

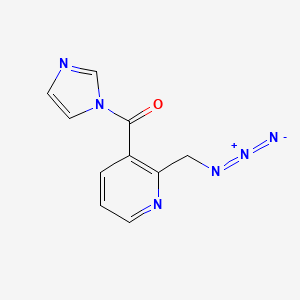

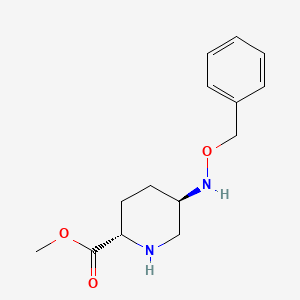

Phenylbutazone(diphenyl-d10) is a deuterium-labeled derivative of Phenylbutazone, a nonsteroidal anti-inflammatory drug (NSAID). It is known for its anti-inflammatory, antipyretic, and analgesic properties. Phenylbutazone is commonly used in the treatment of conditions such as ankylosing spondylitis and rheumatoid arthritis .

科学研究应用

Phenylbutazone(diphenyl-d10) has several scientific research applications, including:

Chemistry: Used as a tracer in studies involving deuterium-labeled compounds.

Biology: Investigated for its effects on cellular processes and protein expression.

Medicine: Studied for its potential therapeutic effects in inflammatory diseases.

Industry: Used in the development of new pharmaceuticals and as a reference standard in analytical chemistry .

作用机制

Target of Action

Phenylbutazone(diphenyl-d10) primarily targets prostaglandin H synthase (PHS) and prostacyclin synthase . These enzymes are crucial in the biosynthesis of prostaglandins and prostacyclin, which are involved in inflammation and pain signaling.

Mode of Action

Phenylbutazone(diphenyl-d10) binds to and inactivates its targets, prostaglandin H synthase and prostacyclin synthase, through a process mediated by peroxide (H2O2) . This interaction leads to a reduction in the production of prostaglandin and prostacyclin, which in turn results in reduced inflammation of the surrounding tissues .

Biochemical Pathways

The primary biochemical pathway affected by Phenylbutazone(diphenyl-d10) is the prostaglandin synthesis pathway . By inhibiting the enzymes involved in this pathway, Phenylbutazone(diphenyl-d10) reduces the production of prostaglandins and prostacyclin, key mediators of inflammation and pain. This leads to downstream effects such as reduced inflammation and alleviation of pain.

Pharmacokinetics

It’s known that the compound’s deuterium labeling can potentially affect its pharmacokinetic and metabolic profiles . More research is needed to fully understand the ADME properties of Phenylbutazone(diphenyl-d10) and their impact on its bioavailability.

Result of Action

The primary result of Phenylbutazone(diphenyl-d10)'s action is the reduction of inflammation in the surrounding tissues . This is achieved through the inhibition of prostaglandin and prostacyclin production, which are key mediators of inflammation. Additionally, Phenylbutazone(diphenyl-d10) has been found to induce the expression of muscle blind-like protein 1 (MBNL1), suggesting potential utility in the research of ankylosing spondylitis .

生化分析

Biochemical Properties

Phenylbutazone(diphenyl-d10) plays a significant role in biochemical reactions. It interacts with enzymes such as prostaglandin H synthase and prostacyclin synthase . The interaction with these enzymes is mediated through peroxide (H2O2) deactivation .

Cellular Effects

Phenylbutazone(diphenyl-d10) has various effects on cells and cellular processes. It influences cell function by reducing the production of prostaglandin H and prostacyclin . These prostaglandins act on a variety of cells causing constriction or dilation, aggregation or disaggregation, and pain .

Molecular Mechanism

The molecular mechanism of Phenylbutazone(diphenyl-d10) involves binding to and inactivating prostaglandin H synthase and prostacyclin synthase through peroxide (H2O2) mediated deactivation . This reduced production of prostaglandin leads to reduced inflammation of the surrounding tissues .

Temporal Effects in Laboratory Settings

It is known that the drug can cause severe adverse effects such as suppression of white blood cell production and aplastic anemia .

Metabolic Pathways

Phenylbutazone(diphenyl-d10) is involved in the prostaglandin synthesis pathway . It interacts with enzymes such as prostaglandin H synthase and prostacyclin synthase .

准备方法

Synthetic Routes and Reaction Conditions: Phenylbutazone(diphenyl-d10) is synthesized by incorporating deuterium into the Phenylbutazone molecule. The process involves the substitution of hydrogen atoms with deuterium atoms. This can be achieved through various methods, including catalytic exchange reactions and the use of deuterated reagents .

Industrial Production Methods: The industrial production of Phenylbutazone(diphenyl-d10) involves the use of deuterated solvents and reagents to ensure the incorporation of deuterium. The process is carefully controlled to achieve high purity and yield. The final product is typically purified using chromatographic techniques .

化学反应分析

Types of Reactions: Phenylbutazone(diphenyl-d10) undergoes several types of chemical reactions, including:

Oxidation: Phenylbutazone can be oxidized to form various metabolites.

Reduction: The compound can be reduced under specific conditions.

Substitution: Phenylbutazone can undergo substitution reactions where functional groups are replaced

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various nucleophiles can be used for substitution reactions

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated metabolites .

相似化合物的比较

Ibuprofen: Another NSAID with similar anti-inflammatory properties.

Naproxen: Known for its long-lasting effects in reducing inflammation.

Diclofenac: Commonly used for its potent anti-inflammatory and analgesic effects

Uniqueness: Phenylbutazone(diphenyl-d10) is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The incorporation of deuterium can alter the metabolic profile of the compound, making it a valuable tool in drug development and research .

属性

IUPAC Name |

4-butyl-1,2-bis(2,3,4,5,6-pentadeuteriophenyl)pyrazolidine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2/c1-2-3-14-17-18(22)20(15-10-6-4-7-11-15)21(19(17)23)16-12-8-5-9-13-16/h4-13,17H,2-3,14H2,1H3/i4D,5D,6D,7D,8D,9D,10D,11D,12D,13D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYMDGNCVAMGZFE-MIPJZDBJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])N2C(=O)C(C(=O)N2C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])CCCC)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501016401 | |

| Record name | Phenylbutazone-d10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219794-69-0 | |

| Record name | Phenylbutazone-d10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

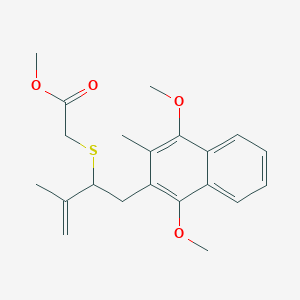

![(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-cholest-5-en-24-ol](/img/structure/B1144850.png)

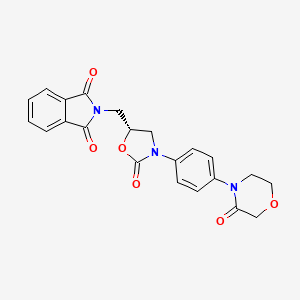

![10-[2-(1-methyl-2-piperidinyl)ethyl]-10H-phenothiazine hydrochloride](/img/structure/B1144853.png)

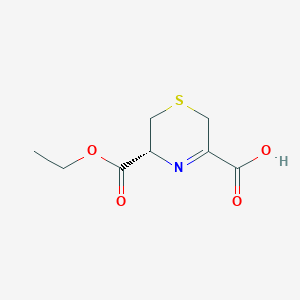

![4-[Bis[(1,1-dimethylethoxy)carbonyl]amino]-benzoic Acid Methyl Ester](/img/new.no-structure.jpg)